2-Phenylethyl propanoate, also known as benzylcarbinyl propionate or ecopco acu, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 2-Phenylethyl propanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-phenylethyl propanoate is primarily located in the membrane (predicted from logP). 2-Phenylethyl propanoate is a balsam, floral, and fruity tasting compound that can be found in a number of food items such as milk and milk products, alcoholic beverages, nuts, and ceylon cinnamon. This makes 2-phenylethyl propanoate a potential biomarker for the consumption of these food products.
2-Phenylethyl propionate
CAS No.: 122-70-3
Cat. No.: VC0539397
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122-70-3 |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 2-phenylethyl propanoate |
Standard InChI | InChI=1S/C11H14O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Standard InChI Key | HVGZQCSMLUDISR-UHFFFAOYSA-N |
SMILES | CCC(=O)OCCC1=CC=CC=C1 |
Canonical SMILES | CCC(=O)OCCC1=CC=CC=C1 |
Appearance | Solid powder |
Boiling Point | 238.0 °C |
Colorform | Colorless liquid |
Melting Point | 25 °C <25°C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Phenylethyl propionate possesses the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . Its structure consists of a phenethyl group (C₆H₅CH₂CH₂–) esterified with propionic acid (CH₂CH₂COOH), resulting in the IUPAC name propanoic acid, 2-phenylethyl ester. The ester functional group confers reactivity typical of carboxylic acid derivatives, including hydrolysis and transesterification.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 122-70-3 | |
IUPAC Name | Propanoic acid, 2-phenylethyl ester | |
Molecular Formula | C₁₁H₁₄O₂ | |
Molecular Weight | 178.23 g/mol | |
InChIKey | HVGZQCSMLUDISR-UHFFFAOYSA-N |
Synthesis and Reaction Mechanisms
Esterification Process
The primary synthesis route involves acid-catalyzed esterification between phenethyl alcohol and propionic acid. The reaction proceeds under reflux conditions with catalysts such as sulfuric acid or p-toluenesulfonic acid, achieving yields exceeding 85%:
Kinetic and Thermodynamic Considerations
Reaction kinetics favor elevated temperatures (80–100°C) and excess propionic acid to drive equilibrium toward ester formation. The reaction’s exothermic nature necessitates controlled heating to prevent side reactions, such as dehydration of phenethyl alcohol.
Physical and Chemical Properties
Thermodynamic Parameters
2-Phenylethyl propionate is a colorless liquid with a boiling point of 244°C and a flash point of 113°C, indicating moderate flammability. Its density at 20°C is 1.02 g/cm³, and it exhibits limited solubility in water (0.15 g/L at 25°C) but miscibility with organic solvents like ethanol and diethyl ether .
Table 2: Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 244°C | |
Flash Point | 113°C | |
Density (20°C) | 1.02 g/cm³ | |
Vapor Pressure | 0.02 mmHg at 25°C |
Biological Activities and Applications
Antifungal and Insect Attractant Properties
Studies demonstrate that 2-phenylethyl propionate inhibits mycelial growth in Aspergillus niger and Fusarium oxysporum at concentrations of 500–1,000 ppm, likely through membrane disruption. Its role as a Japanese beetle attractant is well-documented, with field trials showing a 70% increase in trap efficacy when combined with geraniol and eugenol .
Flavor and Fragrance Industry Use
The compound’s rose-like aroma makes it a staple in perfumes and food flavorings. The Food and Drug Administration (FDA) recognizes it as Generally Recognized As Safe (GRAS) for use in confectionery and baked goods at concentrations ≤50 ppm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume